2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol is a chemical compound with the molecular formula C10H11Cl2NO It is known for its unique structure, which includes a phenol group substituted with dichloro and cyclopropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated phenol derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The dichloro and cyclopropylamino groups can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the cyclopropylamino group.
2,6-Dichlorophenol: Different substitution pattern on the phenol ring.
4-Chlorophenol: Only one chlorine atom on the phenol ring.
Uniqueness
2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol is unique due to the presence of both dichloro and cyclopropylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a dichlorophenol backbone substituted with a cyclopropylamino group. The synthesis typically involves the nucleophilic substitution of chlorines on the phenolic ring with the cyclopropylamine, followed by further modifications to enhance biological activity.
Synthesis Overview :
- Formation of Cyclopropylamino Group : Reaction of cyclopropylamine with a suitable precursor.
- Nucleophilic Substitution : Introduction to the phenolic ring using sodium hydride as a base.
- Final Modifications : Adjustments to optimize pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropylamino group can form hydrogen bonds and hydrophobic interactions, while the chlorine atoms can participate in halogen bonding, enhancing binding affinity to biological targets.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that similar compounds demonstrate efficacy against HIV and other viruses by inhibiting viral replication through various mechanisms.
Compound | Virus Target | EC50 (nM) | Toxicity (CC50) |
---|---|---|---|
Compound A | HIV-1 | 3 | >17,000 |
Compound B | Influenza A | 22 | >10,000 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Research suggests that it exhibits potent effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 8 µg/mL |
S. aureus | 4 µg/mL |
Case Studies
- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated several derivatives of dichlorophenols for their antiviral activity against HIV. The results showed that compounds with similar structural motifs had single-digit nanomolar activities with minimal toxicity .
- Antimicrobial Testing : In another study focusing on the antimicrobial activity of halogenated phenols, this compound was tested against common pathogens, showing promising results that warrant further exploration in clinical settings .
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2,4-dichloro-6-[(cyclopropylamino)methyl]phenol |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-3-6(5-13-8-1-2-8)10(14)9(12)4-7/h3-4,8,13-14H,1-2,5H2 |
InChI Key |
YJUBRHOJAOIEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.